4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide
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Description
4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds similar to 4-ethoxy-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3,5-dimethylbenzenesulfonamide are synthesized through various chemical reactions involving furan and pyrazole moieties. These reactions are pivotal in the development of novel heterocyclic compounds. For instance, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) demonstrates the utility of furan derivatives in creating complex structures with potential applications in material science and pharmaceutical research (Singh, Rawat, & Sahu, 2014). Additionally, the formation of novel Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus highlights the chemical versatility of furan and pyrazole components in constructing molecules with significant biological activities (El-Wahab et al., 2011).
Computational Studies
Quantum chemical calculations and computational studies play a crucial role in understanding the properties of these compounds. The computational study on EFADPC, for example, provides insights into the molecular electrostatic potential surface (MEP), natural bond orbital (NBO) interactions, and electronic descriptors, essential for predicting sites and nature of interactions within molecules. This computational approach aids in the design and synthesis of molecules with desired properties for specific applications (Singh, Rawat, & Sahu, 2014).
Biological Evaluation
The synthesis and biological evaluation of compounds containing furan and pyrazole structures underscore their potential in developing new therapeutic agents. For instance, certain Naphtho[2,1-b]furan derivatives demonstrated promising effects against tested Gram-positive and negative bacteria and fungi, showcasing the antimicrobial potential of these compounds (El-Wahab et al., 2011).
Properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-4-25-19-14(2)11-16(12-15(19)3)27(23,24)21-13-17(18-7-5-10-26-18)22-9-6-8-20-22/h5-12,17,21H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUXKCJLTCJMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.